(S)-2-Amino-N-(2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethyl)-3-methylbutanamidehcl
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Overview
Description
(S)-2-Amino-N-(2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethyl)-3-methylbutanamide hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple ethoxy groups and a benzyloxy group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethyl)-3-methylbutanamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of amino groups, followed by the introduction of ethoxy and benzyloxy groups through nucleophilic substitution reactions. The final step usually involves the deprotection of the amino group and the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethyl)-3-methylbutanamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a variety of derivatives.
Scientific Research Applications
(S)-2-Amino-N-(2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethyl)-3-methylbutanamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethyl)-3-methylbutanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(S)-2-Amino-N-(2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethyl)-3-methylbutanamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H31ClN2O4 |
---|---|
Molecular Weight |
374.9 g/mol |
IUPAC Name |
(2S)-2-amino-3-methyl-N-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethyl]butanamide;hydrochloride |
InChI |
InChI=1S/C18H30N2O4.ClH/c1-15(2)17(19)18(21)20-8-9-22-10-11-23-12-13-24-14-16-6-4-3-5-7-16;/h3-7,15,17H,8-14,19H2,1-2H3,(H,20,21);1H/t17-;/m0./s1 |
InChI Key |
FPQAXYUUNHWHIY-LMOVPXPDSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCCOCCOCCOCC1=CC=CC=C1)N.Cl |
Canonical SMILES |
CC(C)C(C(=O)NCCOCCOCCOCC1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
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